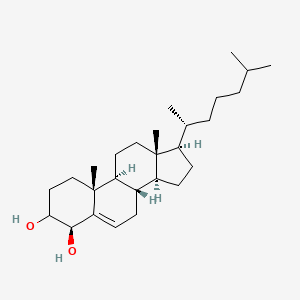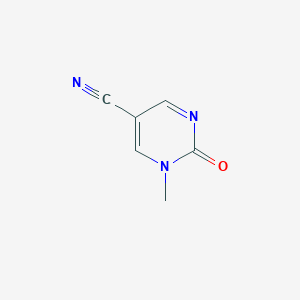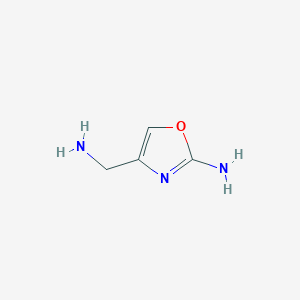![molecular formula C6H9NO B11924366 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene CAS No. 101960-34-3](/img/structure/B11924366.png)
6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene is a spiro compound characterized by a unique bicyclic structure that includes both oxygen and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-(2-chloroethyl)-5-methyl-2,4-dihydro-pyrazol-3-one with concentrated sulfuric acid, followed by dehydration . Another approach includes the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through a Corey–Chaykovsky reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the spiro structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the spiro structure .
Wissenschaftliche Forschungsanwendungen
6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene
- 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene
- 6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene
Uniqueness
6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar spiro compounds, which may have different substituents and, consequently, different properties and applications .
Eigenschaften
CAS-Nummer |
101960-34-3 |
|---|---|
Molekularformel |
C6H9NO |
Molekulargewicht |
111.14 g/mol |
IUPAC-Name |
6-methyl-4-oxa-5-azaspiro[2.4]hept-5-ene |
InChI |
InChI=1S/C6H9NO/c1-5-4-6(2-3-6)8-7-5/h2-4H2,1H3 |
InChI-Schlüssel |
RVDICDSZTKWNBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC2(C1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)



![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11924339.png)

![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)



